molecular formula C9H7FN2O2 B15299222 methyl 7-fluoro-1H-indazole-6-carboxylate CAS No. 1427377-90-9

methyl 7-fluoro-1H-indazole-6-carboxylate

Cat. No.: B15299222
CAS No.: 1427377-90-9
M. Wt: 194.16 g/mol
InChI Key: SCPQHWPGJRANOQ-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-indazole-6-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 7-fluoro-1H-indazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-fluoro-1H-indazole-6-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical and biological properties. This fluorination often enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 7-fluoro-1H-indazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential applications in medicine.

This compound exhibits several key biochemical properties:

  • Enzyme Interaction : This compound interacts with various enzymes, acting as either an inhibitor or activator depending on the specific context. It has been shown to bind to enzyme active sites, altering their activity and influencing metabolic processes .
  • Protein Binding : It forms non-covalent interactions with proteins, affecting their conformation and function. This interaction can modulate cellular signaling pathways and gene expression, which is crucial for understanding its therapeutic potential .

The mechanism of action of this compound involves several molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Its fluorine atom enhances binding affinity to these targets .
  • Pathways Involved : It may inhibit key enzymes or modulate signaling pathways, leading to biological effects such as reduced inflammation or inhibited tumor growth. For example, it has been noted for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .

Biological Activity Overview

This compound has demonstrated a range of biological activities:

Activity TypeDescriptionReference
Antiproliferative Exhibits significant inhibitory effects on cancer cell lines, with IC50 values indicating potency against various types .
Enzyme Inhibition Inhibits specific cytochrome P450 enzymes, affecting drug metabolism and potential drug interactions .
Anti-inflammatory Modulates inflammatory pathways, showing promise in reducing inflammation-related conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values ranging from 25 nM to 77 nM depending on the cell type. This suggests its potential as a lead compound in cancer therapy .
  • Cytochrome P450 Interaction : Research indicated that this compound effectively inhibits certain cytochrome P450 enzymes (e.g., CYP3A4), which are critical for drug metabolism. This finding is vital for assessing potential drug-drug interactions in therapeutic settings .
  • Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory responses by inhibiting specific enzymes involved in these pathways. This could have implications for treating inflammatory diseases .

Properties

IUPAC Name

methyl 7-fluoro-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQHWPGJRANOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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